molecular formula C21H22F3N3O3 B2899645 N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 954025-29-7

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2899645
CAS No.: 954025-29-7
M. Wt: 421.42
InChI Key: DVRFKBWCBWIMLK-UHFFFAOYSA-N
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Description

The compound contains a phenyl group, a morpholino group, an ethyl group, and a trifluoromethyl group. The presence of these groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the groups present in the compound .

Future Directions

The future directions for this compound would depend on its applications. If it has potential uses in industries like pharmaceuticals or agrochemicals, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-20(29)19(28)25-10-11-27-12-13-30-18(14-27)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRFKBWCBWIMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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